![molecular formula C13H10FN5O B2471204 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1370598-66-5](/img/structure/B2471204.png)
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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Overview
Description
The compound “3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring is a five-membered ring with an oxygen atom and two nitrogen atoms . The fluorophenyl group is a phenyl ring with a fluorine atom attached . The hydrazinylpyridine group contains a pyridine ring (a six-membered ring with one nitrogen atom) with a hydrazine group attached .Scientific Research Applications
Polymorphic Forms and Stability
- A study on a closely related compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, investigated its polymorphic forms, which are crucial for understanding the stability and biological activity of such compounds. The research revealed that despite low energy differences between conformers, two polymorphs exhibited significantly different crystal structures and properties. This study underscores the importance of polymorphic analysis in developing pharmaceuticals and other chemical applications (Shishkina et al., 2020).
Herbicidal Activity
- Research into derivatives of 1,3,4-oxadiazole, similar to the compound , showed that these compounds can have significant herbicidal activity. A study synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and found them to be effective against various weeds, indicating potential agricultural applications (Tajik & Dadras, 2011).
Antifungal and Anti-inflammatory Activity
- Another study focused on the synthesis of various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which showed promising antifungal and anti-inflammatory activities. These findings suggest potential medical applications in treating fungal infections and inflammation-related conditions (Koçyiğit-Kaymakçıoğlu et al., 2012).
Insecticidal Properties
- Research into similar 1,3,4-oxadiazole compounds revealed their potential as insecticides. One study synthesized 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles and tested their efficacy against armyworms, demonstrating the practicality of these compounds in pest control (Shi et al., 2000).
Applications in Organic Light-Emitting Diodes (OLEDs)
- A 2014 study explored the use of iridium emitters with 1,3,4-oxadiazole-based ligands for efficient organic light-emitting diodes (OLEDs). The research found that these complexes exhibited high photoluminescence efficiency and low efficiency roll-off, indicating their potential in developing advanced OLEDs (Jin et al., 2014).
Antibacterial and Anthelmintic Activities
- A compound structurally similar to 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine was synthesized and evaluated for its antibacterial and anthelmintic activities. This highlights the potential use of such compounds in pharmaceutical applications aimed at combating bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, are known to exhibit a broad range of chemical and biological properties . They have been widely studied due to their potential as therapeutic agents .
Mode of Action
It’s worth noting that oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Biochemical Pathways
It’s known that oxadiazole derivatives can influence a variety of biological pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the known biological activities of oxadiazole derivatives , it can be inferred that this compound may have potential therapeutic effects. The exact molecular and cellular effects would depend on the specific targets and mode of action of the compound.
properties
IUPAC Name |
[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRAIOWFMMADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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